

# Clobromazolam (Phenazolam): A Technical Guide to its Chemical Properties

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## Compound of Interest

Compound Name: Phenazolam

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## Introduction

Clobromazolam, also known by its synonym **Phenazolam**, is a designer benzodiazepine of the thienotriazolodiazepine class. It is a potent sedative-hypnotic agent that has emerged on the new psychoactive substances (NPS) market. As a research chemical, a comprehensive understanding of its chemical properties is crucial for forensic identification, toxicological analysis, and for guiding future drug development and harm reduction strategies. This technical guide provides an in-depth overview of the core chemical properties of Clobromazolam, including its physicochemical characteristics, spectral data, synthesis, and metabolic pathways, presented with detailed experimental methodologies and visual representations.

## Physicochemical Properties

Clobromazolam is a crystalline solid with a molecular formula of  $C_{17}H_{12}BrClN_4$  and a molecular weight of 387.7 g/mol.[1][2] Its chemical structure features a triazole ring fused to a benzodiazepine core, with a bromine substitution on the benzene ring and a chlorine substitution on the phenyl ring.[1][2] While specific experimental values for melting and boiling points are currently undetermined, its solubility has been characterized in various organic solvents.[3][4]

Property	Value	Source
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine	[7][8]
Synonyms	Phenazolam, DM-II-90, BRN 4550445	[1][2][8]
CAS Number	87213-50-1	[3][4][8]
Molecular Formula	C <sub>17</sub> H <sub>12</sub> BrClN <sub>4</sub>	[1][2][4]
Molecular Weight	387.7 g/mol	[1][2]
Appearance	Crystalline solid	[4]
Melting Point	Undetermined	[3]
Boiling Point	Undetermined	[3]
pKa	Not available	
Solubility	DMF: 30 mg/mL DMSO: 20 mg/mL Ethanol: 10 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	[4]

## Spectral Analysis

The structural elucidation and identification of Clobromazolam are dependent on various spectroscopic techniques. Below are the available spectral data and representative experimental protocols for their acquisition.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

Clobromazolam exhibits a maximum absorption wavelength ( $\lambda_{\text{max}}$ ) at 224 nm.[4][9]

#### Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.

- **Sample Preparation:** A dilute solution of Clobromazolam is prepared in a suitable solvent, such as ethanol or methanol, to an approximate concentration of 10 µg/mL.
- **Analysis:** The spectrophotometer is blanked using the same solvent. The absorbance of the sample solution is then measured over a wavelength range of 200-400 nm.
- **Data Interpretation:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the resulting spectrum.

## Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) and FT-Raman spectra of Clobromazolam are available in spectral databases such as PubChem.<sup>[10]</sup> These techniques provide information about the functional groups present in the molecule.

### Experimental Protocol: ATR-IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Sample Preparation:** A small amount of the solid Clobromazolam sample is placed directly onto the ATR crystal.
- **Analysis:** The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.
- **Data Interpretation:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups in the molecule, such as C-H, C=N, C=C, and C-halogen bonds.

### Experimental Protocol: FT-Raman Spectroscopy

- **Instrumentation:** A Fourier Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).
- **Sample Preparation:** The solid Clobromazolam sample is placed in a suitable holder, such as a glass capillary tube or an aluminum well plate.

- **Analysis:** The sample is irradiated with the laser, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a Raman shift range of 3500-100  $\text{cm}^{-1}$ .
- **Data Interpretation:** The Raman spectrum is analyzed for characteristic vibrational modes, complementing the information obtained from IR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak lists for Clobromazolam are not readily available in the public domain,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are standard methods for the structural confirmation of designer benzodiazepines.<sup>[11]</sup>

### Experimental Protocol: NMR Spectroscopy

- **Instrumentation:** A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of Clobromazolam is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO}-d_6$ ). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Analysis:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
- **Data Interpretation:** The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration of the signals in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, are used to elucidate and confirm the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification of Clobromazolam in forensic and clinical samples. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been used for its analysis.<sup>[8][12][13]</sup> The exact mass of the protonated molecule ( $[\text{M}+\text{H}]^+$ ) is a key identifier.<sup>[8]</sup>

### Experimental Protocol: GC-MS Analysis

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Sample Preparation: The sample can be dissolved in a suitable organic solvent. For biological matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is necessary.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  - Injector Temperature: 280 °C.
  - Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.
  - Carrier Gas: Helium.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-550.
- Data Interpretation: The retention time and the mass spectrum of the analyte are compared with a reference standard. The fragmentation pattern in the EI mass spectrum provides structural information.

#### Experimental Protocol: LC-QTOF-MS Analysis<sup>[13]</sup>

- Instrumentation: A Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an electrospray ionization (ESI) source.
- LC Conditions:
  - Column: A reverse-phase C18 column.

- Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.
- Flow Rate: 0.3-0.5 mL/min.
- MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Mode: Full scan and product ion scan (MS/MS).
  - Collision Energy: A collision energy spread (e.g.,  $35 \pm 15$  eV) is used for fragmentation in MS/MS mode.
- Data Interpretation: The retention time and the accurate mass of the protonated molecule are used for identification. The MS/MS spectrum provides fragmentation information for structural confirmation.

## Synthesis

A specific, detailed synthesis protocol for Clobromazolam is not publicly available. However, the synthesis of structurally related triazolobenzodiazepines generally involves a multi-step process.[3][5][6] A plausible synthetic route for Clobromazolam would likely start from a substituted 2-aminobenzophenone precursor.

### General Synthetic Workflow for Triazolobenzodiazepines

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